N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide
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Description
N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C26H23FN2O3S2 and its molecular weight is 494.6. The purity is usually 95%.
The exact mass of the compound N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis
Compounds similar to "N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-(N-methyl-N-phenylsulfamoyl)thiophene-2-carboxamide" have been analyzed for their structural properties, revealing geometric parameters and interactions such as intramolecular hydrogen bonds and angles between substituted phenyl groups and central rings. These structural analyses contribute to understanding the molecular conformation and potential reactivity of related compounds (Köysal et al., 2005).
Synthesis and Crystal Structure
Research on the synthesis and crystal structure of related compounds provides insights into the methodologies for creating thiophene-based molecules and analyzing their crystallographic features. This information can be crucial for designing new compounds with specific properties for various applications (Nagaraju et al., 2018).
Radioprotective Activity
Studies have explored the radioprotective activity of fluorine-containing amides with sulfinate or sulfoxide groups, which could indicate the potential of similar compounds in mitigating radiation-induced damage, an area of significant interest in medical and environmental sciences (Vasil'eva & Rozhkov, 1992).
Inhibitory Activity Against Enzymes
Research on aromatic sulfonamide inhibitors of carbonic anhydrases highlights the potential of thiophene-based compounds in therapeutic applications, particularly in designing inhibitors for specific isoenzymes involved in various physiological and pathological processes (Supuran et al., 2013).
Organic Electronics and Sensor Applications
Thiophene derivatives have been investigated for their applications in organic electronics, such as in the fabrication of thin-film transistors, organic field-effect transistors, and solar cells. The understanding of the electronic properties and performance of thiophene-based compounds can contribute to the development of new materials for advanced technological applications (Ferraris et al., 1998).
properties
IUPAC Name |
N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3S2/c1-3-18-12-14-21(15-13-18)28-26(30)24-25(23(17-33-24)19-8-7-9-20(27)16-19)34(31,32)29(2)22-10-5-4-6-11-22/h4-17H,3H2,1-2H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEJHFUMISLIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC(=CC=C3)F)S(=O)(=O)N(C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide |
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